异戊醛-D2

描述

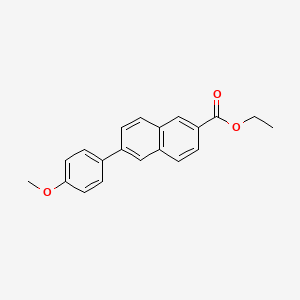

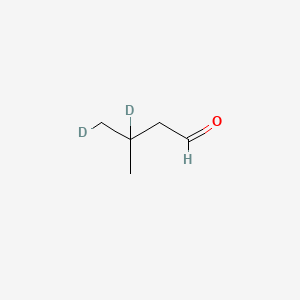

Iso-Valeraldehyde-D2, also known as 3-methylbutanal , is a biochemical used for proteomics research . It is an oxygenated volatile organic compound (VOC) that is normally found in humans, particularly in the gut . It has a molecular formula of C5H8D2O and a molecular weight of 88.14 .

Synthesis Analysis

Isovaleraldehyde, the non-deuterated form of iso-Valeraldehyde-D2, is a pungent liquid that occurs in natural oils such as orange, lemon, peppermint, and eucalyptus . It is also found in processed foods such as beer, cheese, and chocolate .Molecular Structure Analysis

The molecular structure of iso-Valeraldehyde-D2 is similar to that of isovaleraldehyde, with the difference being the presence of deuterium (D) instead of hydrogen (H) in two of its positions .Chemical Reactions Analysis

Isovaleraldehyde has been studied in the context of chemical reactions such as the aldol condensation of valeraldehyde with cyclopentanone . Another study showed that silylene C first reacts with the aldehyde with [2 + 1] cycloaddition in an oxidative addition to the oxasilirane 1, followed by formation of the alkoxysilylene .Physical And Chemical Properties Analysis

Iso-Valeraldehyde-D2 is a liquid at room temperature . The non-deuterated form, isovaleraldehyde, has a molecular weight of 86.13 and a CAS number of 590-86-3 .科学研究应用

二氧化碳的直接光合循环

异戊醛-D2 在科学研究中的应用包括其在二氧化碳光合循环中将二氧化碳直接转化为异丁醛和异丁醇的潜在作用,如 Atsumi、Higashide 和 Liao(2009 年)的研究中探讨的那样。他们的研究展示了Synechococcus elongatus PCC7942 的基因工程,通过过表达核酮糖-1,5-二磷酸羧化酶/加氧酶(Rubisco)来提高生产力,突出了该化合物在大气二氧化碳可再生能源和化学品生产中的相关性 (Atsumi, Higashide, & Liao, 2009)。

通过美拉德反应制备

关于通过美拉德反应制备天然异戊醛的研究表明了其在香精香料合成中的应用。田等人(2007 年)的研究确定了美拉德模型反应产生异戊醛的最佳条件,展示了其在食品工业和化学合成中的重要性 (Tian, Zhang, Sun, Huang, Li, & Han, 2007)。

分析化学和食品科学

异戊醛-D2 在分析化学中得到应用,特别是在测定氨基酸对映异构体方面。布吕克纳等人(1995 年)的一项研究展示了使用邻苯二甲醛和手性硫醇衍生化来分离氨基酸对映异构体,这与食品科学和生物化学相关 (Bru¨ckner, Langer, Lu¨pke, Westhauser, & Godel, 1995)。

环境应用

在环境科学中,已经研究了 DBD 等离子体和光催化相结合用于从空气中去除异戊醛。Assadi 等人(2014 年)在连续环形反应器中探索了这种协同效应,提供了对空气净化技术和挥发性有机化合物降解的见解 (Assadi, Bouzaza, Vallet, & Wolbert, 2014)。

催化和有机合成

异戊醛-D2 在催化和有机合成中也很重要。Paras 和 MacMillan(2001 年)和 Jen、Wiener 和 MacMillan(2000 年)对有机催化新策略的研究突出了该化合物在对映选择性催化中的相关性,说明了其在以高立体化学精度合成复杂有机分子的应用 (Paras & MacMillan, 2001) (Jen, Wiener, & MacMillan, 2000)。

安全和危害

属性

IUPAC Name |

3,4-dideuterio-3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-WQPYEJCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC([2H])(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)

![N,N-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester](/img/structure/B590862.png)

![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)